![molecular formula C23H14N4O2 B15214081 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 89058-97-9](/img/structure/B15214081.png)
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium, platinum, nickel.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Electrophilic substitution reactions produce various substituted pyrimidines.
Scientific Research Applications
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Shares the nitrophenyl group but differs in its functional groups and reactivity.
2,6-Diphenylpyrimidine Derivatives: Similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to the combination of its nitrophenyl, diphenyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Overview of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile
This compound is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The structural features, including the nitrophenyl and carbonitrile groups, suggest that this compound may interact with various biological targets.
Anticancer Activity
Several studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis or repair, leading to increased DNA damage and subsequent cell death.
- Case Study : A related study on diphenylpyrimidines demonstrated that these compounds could inhibit the growth of breast cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : In vitro studies have shown that certain pyrimidine derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as therapeutic agents in treating inflammatory diseases.
Antimicrobial Activity
There is evidence suggesting that compounds similar to this compound possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Data Table: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | P. aeruginosa | TBD |
Properties
CAS No. |
89058-97-9 |
---|---|
Molecular Formula |
C23H14N4O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H14N4O2/c24-15-20-21(16-7-3-1-4-8-16)25-23(18-9-5-2-6-10-18)26-22(20)17-11-13-19(14-12-17)27(28)29/h1-14H |
InChI Key |
USMBGTYUMBWOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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